![molecular formula C12H26O3Si4 B7801225 Tris(dimethylsilyloxy)-phenylsilane](/img/structure/B7801225.png)
Tris(dimethylsilyloxy)-phenylsilane
Overview
Description
Tris(dimethylsilyloxy)-phenylsilane is a useful research compound. Its molecular formula is C12H26O3Si4 and its molecular weight is 330.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Anomalous Structural Relaxation Behavior
In a study, broadband dielectric relaxation measurements of tris(dimethylsilyloxy)-phenylsilane showed an unusual behavior not observed in other glass-formers. The structural alpha-relaxation loss peak narrows with increasing pressure and temperature, suggesting a reduction in intermolecular coupling at elevated pressures. This behavior offers insights into the material's properties under different environmental conditions (Pawlus, Paluch, Kamińska, & Ngai, 2006).
2. Podand Solvents in Kinetic Studies
Tris(dimethylsilyloxy)-phenylsilane has been used in kinetic studies of proton transfer reactions. This research demonstrated that the rate constants and energy barriers for proton transfer reactions in podand solvents, including tris(dimethylsilyloxy)-phenylsilane, significantly varied, impacting the stabilization and lifetime of ionic products (Gierczyk, Łęska, Brzeziński, & Schroeder, 2002).
3. Catalyst for Hydrogen Generation and CO2 Functionalization
[Tris(2-pyridylthio)methyl]zinc hydride, a compound structurally related to tris(dimethylsilyloxy)-phenylsilane, has been identified as a multifunctional catalyst for rapid hydrogen release and the hydrosilylation of carbon dioxide. This indicates potential applications in energy storage and utilization of carbon dioxide as a C(1) feedstock (Sattler & Parkin, 2012).
4. Synthesis of Optically Active Polymers
Tris(pentafluorophenyl)borane, a catalyst that can be linked to the synthesis of materials like tris(dimethylsilyloxy)-phenylsilane, has been effective in synthesizing optically pure and completely diisotactic phenyl-substituted poly(siloxane)s. These findings are significant in the field of polymer chemistry for the creation of materials with controlled chemical and structural properties (Zhou & Kawakami, 2005).
properties
IUPAC Name |
tris(dimethylsilyloxy)-phenylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11,16-18H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZDNELEZXTFEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C1=CC=CC=C1)(O[SiH](C)C)O[SiH](C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dimethylsilyloxy)-phenylsilane | |
CAS RN |
18027-45-7 | |
Record name | Phenyltris(dimethylsiloxy)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18027-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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